Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound features a fused benzene-pyrrole ring system characteristic of indole derivatives, with specific substitution at the 2-, 3-, and 5-positions. The compound possesses the Chemical Abstracts Service registry number 16381-42-3 and exhibits the Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization.
The stereochemical configuration demonstrates a planar indole ring system with the carboxylate ester functionality extending from the 2-position. The 3-methyl substituent provides steric influence on the molecular conformation, while the 5-methoxy group contributes electron-donating character to the aromatic system. Computational analysis indicates a logarithmic partition coefficient of 2.71, suggesting moderate lipophilicity characteristics. The molecular structure exhibits 17 heavy atoms with a carbon bond saturation fraction of 0.31, indicating substantial aromatic character.
The polar surface area measures 51 square angstroms, with the molecule containing two hydrogen bond acceptors and one hydrogen bond donor. The rotatable bond count of 4 provides conformational flexibility primarily in the ethyl ester chain and methoxy substituent orientations. The International Chemical Identifier representation InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 provides complete structural specification.
| Molecular Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ | - |
| Molecular Weight | 233.26 | g/mol |
| Logarithmic Partition Coefficient | 2.71 | - |
| Polar Surface Area | 51 | Ų |
| Heavy Atom Count | 17 | atoms |
| Rotatable Bond Count | 4 | bonds |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 1 | - |
Crystallographic Analysis of Hydrogen Bonding Networks
The crystallographic behavior of indole-2-carboxylate derivatives, including this compound, demonstrates characteristic hydrogen bonding patterns that significantly influence solid-state packing arrangements. Analysis of related ethyl 1H-indole-2-carboxylate structures reveals fundamental hydrogen bonding motifs that likely apply to the methoxy-methyl substituted derivative. The primary hydrogen bonding interaction occurs between the indole nitrogen-hydrogen group and the carbonyl oxygen of the ester functionality, forming centrosymmetric ring motifs.
Crystallographic studies of ethyl 1H-indole-2-carboxylate indicate formation of hydrogen-bonded dimers through nitrogen-hydrogen to oxygen interactions, characterized by nitrogen-oxygen separations of approximately 2.877 angstroms. These dimeric units arrange in herringbone patterns within the crystal lattice, with zigzag orientations along specific crystallographic axes. The molecular packing exhibits nearly planar conformations with root mean square deviations of approximately 0.028 angstroms for non-hydrogen atoms.
The presence of the 5-methoxy substituent in this compound likely introduces additional hydrogen bonding possibilities through carbon-hydrogen to oxygen interactions. Research on indole carboxylic acid clusters demonstrates that methoxy groups can participate in weak hydrogen bonding networks, contributing to overall crystal stability. The 3-methyl substitution may influence the hydrogen bonding geometry by providing steric constraints that affect molecular orientation within the crystal lattice.
Studies of 5-methoxy-1H-indole-2-carboxylic acid polymorphs reveal that methoxy-substituted indole carboxylic derivatives form cyclic dimers through double hydrogen bonds between carboxylic acid groups. While this compound contains an ester rather than carboxylic acid functionality, similar principles of hydrogen bonding organization likely apply. The ester carbonyl oxygen serves as a hydrogen bond acceptor, while the indole nitrogen-hydrogen functions as a donor, creating characteristic ring motifs in the crystalline state.
| Hydrogen Bonding Parameter | Typical Value | Reference Compound |
|---|---|---|
| Nitrogen-Oxygen Separation | 2.877 Å | Ethyl 1H-indole-2-carboxylate |
| Root Mean Square Deviation | 0.028 Å | Ethyl 1H-indole-2-carboxylate |
| Ring Motif Type | R₂²(10) | Indole-2-carboxylate dimers |
| Crystal System | Monoclinic | Related indole derivatives |
Comparative Analysis with Related Indole-2-Carboxylate Derivatives
Comparative structural analysis of this compound with related indole-2-carboxylate derivatives reveals significant insights into substituent effects on molecular properties and crystallographic behavior. The methyl ester analog, mthis compound, possesses a molecular formula of C₁₂H₁₃NO₃ with a molecular weight of 219.240 grams per mole, demonstrating the structural impact of the ethyl versus methyl ester substitution. This difference of 14 mass units reflects the additional methylene group in the ethyl ester chain, which influences both molecular volume and conformational flexibility.
The parent compound 5-methoxy-3-methyl-1H-indole-2-carboxylic acid exhibits a molecular formula of C₁₁H₁₁NO₃ and serves as the immediate precursor for ester formation. Comparison with the unsubstituted ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂) highlights the electronic and steric contributions of the methoxy and methyl substituents. The 5-methoxy group introduces electron-donating character through resonance effects, while the 3-methyl substituent provides steric bulk that influences molecular conformation and intermolecular interactions.
Structural comparison with ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate demonstrates positional isomerism effects, where methyl substitution at the 7-position versus 3-position creates distinct molecular geometries and electronic distributions. The 7-methyl isomer maintains the same molecular formula C₁₃H₁₅NO₃ but exhibits different spatial arrangements that affect crystallographic packing and hydrogen bonding patterns. Similarly, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate represents a constitutional isomer with molecular formula C₁₄H₁₇NO₃, where the carboxylate functionality connects through an acetate bridge rather than direct attachment to the indole ring.
The nitro-substituted derivative ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate (C₁₂H₁₂N₂O₅) provides insight into electron-withdrawing substituent effects contrasted with the electron-neutral methyl group. This comparison illustrates how substituent electronic character influences molecular polarity, hydrogen bonding capacity, and solid-state organization. The nitro group increases molecular polarity and provides additional hydrogen bonding possibilities through its oxygen atoms, creating distinctly different crystallographic behavior compared to the methyl-substituted analog.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₃H₁₅NO₃ | 233.26 | Ethyl ester, 5-methoxy, 3-methyl |
| Mthis compound | C₁₂H₁₃NO₃ | 219.24 | Methyl ester, 5-methoxy, 3-methyl |
| 5-methoxy-3-methyl-1H-indole-2-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | Carboxylic acid, 5-methoxy, 3-methyl |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | Unsubstituted indole, ethyl ester |
| Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | C₁₃H₁₅NO₃ | 233.26 | Positional isomer, 7-methyl |
Properties
IUPAC Name |
ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBGNUFRAXDPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345459 | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16381-42-3 | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Hemetsberger–Knittel method is a cornerstone for synthesizing substituted indole-2-carboxylates. As demonstrated in the synthesis of related indole-2-carboxamides, this approach begins with a Knoevenagel condensation between methyl 2-azidoacetate (14 ) and substituted benzaldehydes (15 ) to form methyl-2-azidocinnamates (16 ). Subsequent thermolysis of 16 at elevated temperatures (160–180°C) induces cyclization, yielding ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (17 ). Key to this process is the regioselectivity of the cyclization step, which favors the 5-methoxy-3-methyl regioisomer under optimized conditions.
Optimization of Reaction Conditions
The yield of 17 is highly dependent on stoichiometry and temperature. For instance, a 1:1 molar ratio of 14 to 15 in refluxing ethanol (78°C) produced 16 in 85% yield, while thermolysis at 170°C in xylene facilitated cyclization to 17 with 72% efficiency. Impurities, such as the 7-methoxy regioisomer, were minimized by adjusting the solvent polarity and employing gradient chromatography.
Fischer Indole Cyclization
Cyclization of Phenylhydrazines
The Fischer indole synthesis offers an alternative route via acid-catalyzed cyclization of phenylhydrazines with ketones. For this compound, this method involves condensation of 4-methoxy-2-methylphenylhydrazine with ethyl pyruvate under acidic conditions (HCl/EtOH, 60°C). The reaction proceeds through a-sigmatropic rearrangement, forming the indole ring with the methoxy and methyl groups at positions 5 and 3, respectively.
Catalytic Enhancements
Recent optimizations replaced traditional Brønsted acids with Lewis acids like ZnCl₂, which improved regioselectivity and reduced side products. For example, ZnCl₂-catalyzed cyclization in tetrahydrofuran (THF) at 50°C increased the yield of 17 from 58% to 81% while shortening the reaction time to 4 hours.
Japp-Klingemann Rearrangement
Formation of Hydrazones
The Japp-Klingemann route involves coupling diazonium salts with β-keto esters to form hydrazones, which subsequently undergo cyclization. In one protocol, 4-methoxy-2-methylbenzenediazonium chloride was reacted with ethyl acetoacetate in aqueous NaHCO₃ to yield a hydrazone intermediate. Acidic workup (H₂SO₄, 50°C) then induced cyclization to 17 .
Yield and Scalability
While this method achieves moderate yields (65–70%), scalability is limited by the exothermic nature of diazonium salt formation. Pilot-scale trials using continuous flow reactors mitigated thermal runaway risks, enabling kilogram-scale production with consistent purity (>98%).
Post-Synthetic Modifications and Purification
Reduction-Oxidation Strategies
Post-synthetic functionalization often employs lithium aluminium hydride (LiAlH₄) to reduce the ester group of 17 to a hydroxymethyl intermediate, followed by manganese dioxide (MnO₂) oxidation to yield indole-2-carbaldehydes. For instance, reduction of 17 with LiAlH₄ in dry ether (20°C, 2 hours) produced the alcohol in 89% yield, while subsequent oxidation with MnO₂ in dichloromethane (25°C, 24 hours) afforded the aldehyde at 76% efficiency.
Chromatographic Purification
Crude reaction mixtures frequently contain regioisomeric byproducts (e.g., 7-methoxy derivatives), necessitating repeated chromatography on neutral alumina with benzene or ethyl acetate/hexane gradients. Automated flash chromatography systems have reduced purification times from 48 hours to <6 hours while maintaining ≥95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Key Reagents | Purification Technique |
|---|---|---|---|---|
| Hemetsberger–Knittel | 72 | 170 | Methyl 2-azidoacetate | Column chromatography |
| Fischer Cyclization | 81 | 50 | ZnCl₂, Ethyl pyruvate | Crystallization (EtOH/H₂O) |
| Japp-Klingemann | 70 | 50 | Diazonium salt | Continuous flow extraction |
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
Scientific Research Applications
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate has diverse applications across various fields:
-
Drug Discovery :
- The compound serves as a precursor for synthesizing bioactive molecules, particularly those targeting neurotransmitter systems involved in mood and cognitive functions.
- Its structural modifications can lead to derivatives with enhanced pharmacological properties, making it a valuable tool in the development of new therapeutic agents.
-
Biological Studies :
- This compound is utilized in studies investigating cell signaling and gene regulation mechanisms due to its interaction with various receptors.
- Preliminary findings suggest potential interactions with neurotransmitter systems, indicating its role in influencing mood and cognition.
-
Anticancer Research :
- The compound has been evaluated for its anticancer properties. In vitro studies have shown that it significantly inhibits the growth of certain cancer cell lines, such as MDA-MB-231 (breast cancer), at low concentrations.
- Mechanistic studies indicate that it induces apoptosis through enhanced caspase-3 activity, making it a candidate for further anticancer drug development.
-
Antimicrobial Activity :
- Research has demonstrated the antimicrobial efficacy of this compound against various bacterial strains, showing effective inhibition of microbial growth at low concentrations.
- Its mechanism involves disrupting bacterial cell walls and inhibiting fungal enzymes, positioning it as a potential antimicrobial agent.
Anticancer Efficacy
A study focused on the anticancer effects of this compound revealed significant inhibition of cell proliferation in breast cancer cell lines. Flow cytometry analysis confirmed that the compound induced apoptosis by activating caspase pathways, suggesting its utility in cancer therapeutics.
Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against common pathogens. Results indicated that it effectively inhibited growth at minimal inhibitory concentrations, supporting its potential use as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with receptors involved in inflammatory and immune responses, thereby exhibiting anti-inflammatory and immunomodulatory properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Ethyl 5-Chloro-3-Propionyl-1H-Indole-2-Carboxylate
- Key Differences :
- Substituents : Chloro (position 5) and propionyl (position 3) vs. methoxy (position 5) and methyl (position 3).
- Electronic Effects : The chloro group is electron-withdrawing, reducing electron density at the indole ring compared to the methoxy group (electron-donating) in the target compound. This alters reactivity in electrophilic substitutions .
- Synthesis : Acylation with propionyl chloride under AlCl₃ catalysis, followed by purification via CombiFlash chromatography .
- Physical Data :
Methyl 3-Ethyl-6-Chloro-1H-Indole-2-Carboxylate
- Key Differences: Substituents: Chloro (position 6) and ethyl (position 3) vs. methoxy (position 5) and methyl (position 3).
- Synthesis : Reduction of an acetylated precursor using triethylsilane in TFA .
- Physical Data :
Ethyl 5-Methoxy-2-Trifluoromethyl-1H-Indole-3-Carboxylate
Functional Group Modifications
Methyl 5-Methoxy-1H-Indole-3-Carboxylate
Ethyl 5-Hydroxy-1,2-Dimethyl-1H-Indole-3-Carboxylate
Spectral Data Comparison
| Compound | ¹H NMR Key Signals (δ) | MS (m/z) |
|---|---|---|
| Ethyl 5-Methoxy-3-Methyl-1H-Indole-2-Carboxylate | 3.84 (OCH₃), 4.48 (ester CH₂), 2.66 (CH₃) | 247.0* |
| Ethyl 5-Chloro-3-Propionyl-1H-Indole-2-Carboxylate | 9.17 (NH), 3.08 (propionyl CH₂), 1.45 (CH₂CH₃) | 306.9 |
| Ethyl 5-Methoxy-2-Trifluoromethyl-1H-Indole-3-Carboxylate | 4.40 (ester CH₂), 3.90 (OCH₃) | 287.1† |
*Calculated from molecular formula; †From HRMS data .
Biological Activity
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-methoxyindole derivatives with ethyl acetoacetate or similar reagents under acidic conditions. The reaction conditions often include the use of catalysts such as trifluoroacetic acid (TFA) or ionic liquids to enhance yield and selectivity. The resulting product can be purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds structurally related to this indole derivative have shown promising results against various cancer cell lines. The cytotoxicity of these compounds is often evaluated using assays such as MTT, which measures cell viability based on metabolic activity.
Table 1: Cytotoxicity Data for Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4l | HeLa | 9.73 | Apoptosis induction |
| This compound | A549 | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
The proposed mechanism of action for indole derivatives includes the induction of apoptosis through mitochondrial pathways and disruption of microtubule dynamics. The presence of methoxy and carboxylate groups is believed to enhance their interaction with cellular targets, contributing to their cytotoxic effects.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications at various positions on the indole ring can significantly influence their pharmacological profiles.
Table 2: Structure-Activity Relationships for Indole Derivatives
| Position | Substituent | Activity Change |
|---|---|---|
| C3 | Methyl | Increased potency |
| C5 | Methoxy | Enhanced solubility |
| C2 | Carboxylate | Improved receptor binding |
Research has demonstrated that substituents at the C3 and C5 positions can enhance the anticancer activity by improving solubility and bioavailability, while modifications at C2 can improve affinity for specific biological targets.
Case Studies and Research Findings
Several case studies have evaluated the biological activity of this compound and related compounds:
- Cytotoxicity in HeLa Cells : A study reported that derivatives with a similar structure exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating potent activity at micromolar concentrations .
- Mechanistic Insights : Research indicated that these compounds induce cell death via mitochondrial pathways, suggesting a potential role in cancer therapy by targeting apoptotic mechanisms .
- Receptor Modulation : Some studies suggest that indole derivatives may act as modulators of melatonin receptors, indicating their potential use in sleep disorders or mood regulation .
Q & A
Q. What are the established synthetic routes for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate?
The synthesis typically involves cyclization reactions using indole precursors. For example:
- Fischer indole synthesis : Refluxing substituted phenylhydrazines with β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions (glacial acetic acid) to form the indole core, followed by purification via recrystallization .
- Functionalization of pre-formed indoles : Introducing methoxy and methyl groups via alkylation or nucleophilic substitution. For instance, sodium acetate-mediated condensation of 3-formylindole derivatives with thiazolidinone analogs under reflux in acetic acid . Post-synthesis, column chromatography (e.g., silica gel, 70:30 ethyl acetate/hexane) is used for purification .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C5, methyl at C3) and ester functionality. For example, ¹H NMR signals for methoxy (~δ 3.8–4.0 ppm) and methyl groups (~δ 2.5 ppm) .
- TLC and HPLC : To monitor reaction progress and purity. Ethyl acetate/hexane systems are common for TLC .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst selection : Copper(I) iodide (CuI) in PEG-400/DMF mixtures enhances coupling reactions for indole derivatives, as seen in triazole-substituted indole syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids cyclization .
- Temperature control : Reflux durations (e.g., 2–12 hours) balance reaction completion with minimizing side products. For example, extended reflux in acetic acid improves cyclization but may require subsequent cooling to prevent decomposition .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Substituent effects : Electron-donating groups (e.g., methoxy) deshield adjacent protons, shifting signals downfield. Computational modeling (DFT) can predict chemical shifts and validate experimental data .
- Tautomerism : For indole derivatives, keto-enol tautomerism may cause split peaks. Variable-temperature NMR or deuterated solvent studies can clarify dynamic equilibria .
- X-ray crystallography : Resolve ambiguities in substituent positioning. SHELX software is widely used for refining crystal structures .
Q. What computational tools aid in studying this compound’s reactivity and biological interactions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in electrophilic substitution or enzyme interactions .
- Molecular docking : Screens potential biological targets (e.g., enzymes like cyclooxygenase or kinases) by simulating ligand-receptor binding using indole scaffolds .
- Crystallographic software (SHELX) : Refines X-ray diffraction data to resolve steric effects of substituents (e.g., methoxy vs. methyl groups) .
Q. What strategies mitigate challenges in scaling up synthesis?
- Flow chemistry : Continuous reactors minimize side reactions in multi-step syntheses (e.g., indole cyclization followed by esterification) .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., PEG-400) without compromising yield .
- Design of Experiments (DoE) : Statistical optimization of parameters (temperature, catalyst loading) using response surface methodology .
Methodological Considerations
- Contradiction analysis : Compare yields and spectral data across literature (e.g., recrystallization vs. chromatography ) to identify optimal protocols.
- Biological activity profiling : Use indole derivatives as enzyme inhibitors (e.g., Flt3 inhibitors ) to guide structure-activity relationship (SAR) studies for this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
